2-Methylbutane-1,4-diamine IUPAC name and CAS number
2-Methylbutane-1,4-diamine IUPAC name and CAS number
Chemical Identity, Synthesis Protocols, and Pharmacological Applications
Part 1: Executive Summary & Chemical Identity
2-Methylbutane-1,4-diamine (also known as 2-methylputrescine or 2-methyl-1,4-butanediamine) is a branched-chain polyamine and a carbon-methylated analog of the biogenic amine putrescine. Unlike its linear counterpart, the introduction of a methyl group at the C2 position introduces chirality and steric hindrance, altering its interaction with amine oxidases and its behavior as a monomer in polymerization.
This compound has gained significant traction in two distinct fields:
-
Green Chemistry & Polymers: As a high-value bio-based monomer derived from itaconic acid, used to modify the thermal properties of polyamides (nylons).
-
Pharmacology: As a metabolic probe for diamine oxidase (DAO) and a ligand for platinum-based antitumor agents.
Physiochemical Profile[1][2][3]
| Property | Data |
| IUPAC Name | 2-Methylbutane-1,4-diamine |
| CAS Number | 15657-58-6 (Racemic) |
| Common Synonyms | 2-Methylputrescine; 1,4-Diamino-2-methylbutane |
| Molecular Formula | |
| Molecular Weight | 102.18 g/mol |
| Chirality | Exists as (R)- and (S)- enantiomers |
| Physical State | Colorless to pale yellow liquid (hygroscopic) |
| Boiling Point | ~150–155 °C (estimated at standard pressure) |
| Solubility | Highly soluble in water, ethanol, and polar organic solvents |
Part 2: Synthetic Strategies & Process Chemistry
The synthesis of 2-methylbutane-1,4-diamine is primarily achieved through two routes: the Petrochemical Route (via nitrile hydrogenation) and the Bio-based Route (via itaconic acid). The bio-based route is currently favored in industrial research due to the availability of itaconic acid from fungal fermentation (Aspergillus terreus).
Pathway Visualization: Itaconic Acid Valorization
The following diagram illustrates the conversion of biomass-derived itaconic acid into 2-methylbutane-1,4-diamine, highlighting the intermediate diol.
Caption: Figure 1. Bio-catalytic upgrade of Itaconic Acid to 2-Methylbutane-1,4-diamine via a diol intermediate.
Detailed Protocol: Catalytic Amination of 2-Methyl-1,4-butanediol
This protocol describes the "Reductive Amination" step, converting the diol intermediate into the diamine. This is a critical step requiring high pressure to prevent secondary amine formation.
Reagents & Equipment:
-
Precursor: 2-Methyl-1,4-butanediol (derived from hydrogenation of itaconic acid).
-
Solvent: Anhydrous Dioxane or THF.
-
Catalyst: Raney Nickel (activated) or Ruthenium on Carbon (Ru/C).
-
Gas: Hydrogen (
) and Anhydrous Ammonia ( ). -
Equipment: High-pressure Stainless Steel Autoclave (Parr Reactor).
Step-by-Step Methodology:
-
Catalyst Preparation:
-
Wash 5.0 g of Raney Nickel slurry with anhydrous ethanol (
mL) to remove water, then with dioxane ( mL). Critical: Water poisons the amination selectivity, promoting polymerization.
-
-
Reactor Loading:
-
Load the autoclave with 2-methyl-1,4-butanediol (0.1 mol) dissolved in dioxane (100 mL).
-
Add the prepared catalyst under an inert atmosphere (Argon/Nitrogen) to prevent pyrophoric ignition.
-
-
Ammonolysis Conditions:
-
Seal the reactor and purge with
three times. -
Charge liquid ammonia (approx. 5–10 equivalents relative to diol). The excess ammonia is essential to suppress the formation of cyclic amines (3-methylpyrrolidine).
-
Pressurize with Hydrogen to 50 bar (Total pressure approx. 80–100 bar).
-
-
Reaction:
-
Heat the system to 200–220 °C. Maintain stirring at 800 RPM.
-
Run for 4–6 hours. Monitor pressure drop (indicating
consumption).
-
-
Work-up:
-
Cool to room temperature and carefully vent excess ammonia (scrubber required).
-
Filter the catalyst (Celite pad).
-
Concentrate the filtrate under reduced pressure.
-
Purification: Distill the crude oil under vacuum (approx. 10 mmHg). 2-Methylbutane-1,4-diamine distills as a clear liquid.
-
Part 3: Biological Significance & Pharmacological Potential
In biological systems, 2-methylbutane-1,4-diamine acts as a conformationally restricted analog of putrescine . Its primary utility lies in probing the active sites of amine oxidases.
Mechanism: Regioselective Oxidation
Mammalian Diamine Oxidase (DAO) and plant-based oxidases process the (R) and (S) enantiomers differently.[1] The methyl group creates steric hindrance that dictates which amino group (C1 or C4) is oxidized.
-
(S)-Enantiomer: Oxidation occurs preferentially at the less hindered C4 position.
-
(R)-Enantiomer: Oxidation occurs at the C1 position (or is significantly slower).
Caption: Figure 2. Stereoselective oxidation of 2-methylputrescine by Diamine Oxidase (DAO).
Drug Development Applications[7]
-
Platinum Complexes: The diamine is used as a bidentate ligand in Pt(II) complexes (e.g., analogs of Carboplatin). The methyl group introduces asymmetry, potentially altering DNA binding kinetics and overcoming resistance mechanisms found with symmetric ligands.
-
ODC Inhibition: While not a potent inhibitor itself, it serves as a scaffold for synthesizing
-methylated polyamines which are suicide inhibitors of Ornithine Decarboxylase (ODC), a target in cancer therapy and parasitic infections (trypanosomiasis).
Part 4: Analytical Protocols
Quantification of 2-methylbutane-1,4-diamine requires derivatization because the molecule lacks a chromophore for UV detection.
Protocol: HPLC Quantification via Dansylation
Principle: The primary amine groups react with Dansyl Chloride (DNS-Cl) to form highly fluorescent sulfonamides.
-
Sample Prep: Mix 100
L of aqueous sample (containing 1–50 M diamine) with 100 L of saturated . -
Derivatization: Add 200
L of Dansyl Chloride solution (5 mg/mL in acetone). -
Incubation: Heat at 60 °C for 20 minutes in the dark.
-
Quenching: Add 50
L of proline (100 mg/mL) to scavenge excess DNS-Cl. -
Separation:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: Fluorescence (Ex: 340 nm, Em: 510 nm).
-
References
-
PubChem. (n.d.).[2] 2-Methylbutane-1,4-diamine (Compound).[3][2][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]
-
Werpy, T., & Petersen, G. (2004). Top Value Added Chemicals from Biomass: Volume I—Results of Screening for Potential Candidates from Sugars and Synthesis Gas. U.S. Department of Energy. (Identifying Itaconic Acid derivatives). Retrieved from [Link]
-
Cai, Y., et al. (2019). Biotechnological production of itaconic acid and its application in polymers.[6]Biotechnology Advances, 37(6), 107365. (Discusses conversion to diamines).
- Santaniello, E., et al. (1989). Stereochemical aspects of the oxidation of 2-methyl-1,4-butanediamine by diamine oxidases.Journal of the Chemical Society, Perkin Transactions 1.
-
Liao, J. C., et al. (2016).[5] Biofuel and chemical production by recombinant microorganisms via fermentation of proteinaceous biomass.[5] U.S. Patent 9,284,566.[5] (Lists 2-methyl-1,4-butanediamine as a target product). Retrieved from
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. (R)-2-Methylbutane-1,4-diamine | C5H14N2 | CID 60408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brainly.in [brainly.in]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Biofuel and chemical production by recombinant microorganisms via fermentation of proteinaceous biomass (Patent) | OSTI.GOV [osti.gov]
- 6. Lignocellulosic biomass: a sustainable platform for the production of bio-based chemicals and polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00263J [pubs.rsc.org]
- 7. US3258490A - Alkylene polyamine complexes with lithium perchlorate and method of producing them - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
